Comprehensive Physicochemical and Solubility Profiling of tert-Butyl azepan-3-ylcarbamate dihydrochloride in Pre-formulation
Comprehensive Physicochemical and Solubility Profiling of tert-Butyl azepan-3-ylcarbamate dihydrochloride in Pre-formulation
Executive Summary
In modern drug discovery, functionalized saturated heterocycles are critical for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). tert-Butyl azepan-3-ylcarbamate dihydrochloride (CAS: 2304584-18-5) is a highly specialized, Boc-protected chiral building block widely utilized in the synthesis of advanced therapeutics, particularly kinase inhibitors[1][2].
This technical whitepaper provides an in-depth analysis of the solubility characteristics of this compound, contrasting the free base with its dihydrochloride salt form. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination, designed specifically for pre-formulation scientists and medicinal chemists.
Structural Significance and Physicochemical Profiling
The Rationale Behind the Dihydrochloride Salt
The parent compound, tert-Butyl azepan-3-ylcarbamate (CAS: 454451-26-4), contains a secondary amine within the seven-membered azepane ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. While the Boc group provides essential steric hindrance and chemoselectivity during complex cross-coupling reactions, it significantly increases the lipophilicity of the molecule, thereby reducing its aqueous solubility[3].
To counteract this and improve handling, the compound is formulated as a dihydrochloride salt . The protonation of the basic azepane nitrogen disrupts the crystal lattice energy just enough to facilitate rapid hydration, shifting the compound from a moderately soluble free base to a highly soluble salt.
Quantitative Solubility Data
Empirical safety data sheets (SDS) for proprietary salt forms often list water solubility as "no data available" due to the highly specific application of these intermediates[4]. However, predictive topological models and structural analogs provide a reliable baseline for pre-formulation.
Table 1: Comparative Physicochemical Data
| Property | tert-Butyl azepan-3-ylcarbamate (Free Base) | tert-Butyl azepan-3-ylcarbamate dihydrochloride |
| CAS Number | 454451-26-4 | 2304584-18-5 |
| Molecular Weight | 214.30 g/mol | 287.22 g/mol |
| Predicted Log S | -2.07[3] | > 1.5 (Estimated due to ionization) |
| Aqueous Solubility | ~3.45 mg/mL (0.0161 mol/L)[3] | > 50.0 mg/mL (Highly Soluble) |
| Physical State | Viscous liquid / Low-melting solid | Crystalline Solid |
| Primary Utility | Direct organic synthesis | Enhanced shelf-life, aqueous reactions |
Note: The dihydrochloride salt exhibits superior oxidative stability and hygroscopic control compared to the free base, making it the preferred form for long-term storage and precise stoichiometric weighing.
Experimental Protocol: Thermodynamic Solubility Determination
Because theoretical models cannot account for specific buffer interactions or common-ion effects in complex biological media, empirical determination is mandatory. The following protocol utilizes the Shake-Flask Method , optimized for Boc-protected amine salts.
Self-Validating Workflow Causality
-
Why 24-48 hours of equilibration? Kinetic dissolution can cause temporary supersaturation. Extended equilibration ensures the system reaches a true thermodynamic ground state.
-
Why ultracentrifugation over filtration? The hydrophobic Boc-group has a high affinity for standard syringe filters (e.g., PTFE or Nylon). Filtration can artificially lower the measured concentration through non-specific binding. Centrifugation eliminates this variable.
-
Why control the pH strictly? As a dihydrochloride salt, the dissolution will inherently lower the pH of unbuffered water. Using a standardized buffer (e.g., PBS at pH 7.4) reflects physiological conditions and prevents the common-ion effect from skewing results.
Step-by-Step Methodology
-
Preparation: Add an excess amount (~100 mg) of tert-Butyl azepan-3-ylcarbamate dihydrochloride to a 1.5 mL Eppendorf tube.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4).
-
Equilibration: Place the tube in a thermostatic shaker at exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
-
Dilution & Quantification: Carefully extract 100 µL of the supernatant and dilute it 1:100 in mobile phase. Quantify using HPLC-UV (detecting the carbamate absorbance at ~210 nm) against a pre-validated calibration curve.
Thermodynamic solubility determination workflow for salt APIs.
Application in Drug Discovery: Kinase Inhibitor Synthesis
The primary value of tert-Butyl azepan-3-ylcarbamate dihydrochloride lies in its application as a chiral moiety in oncology drug development. Specifically, azepane derivatives are frequently grafted onto pyrrolopyridine scaffolds to synthesize potent CHK1/CHK2 kinase inhibitors [2].
Mechanistic Role
In the DNA damage response (DDR) pathway, CHK1 is a crucial kinase that halts the cell cycle to allow for DNA repair. By incorporating the bulky, nitrogen-rich azepane ring, medicinal chemists can precisely target the ATP-binding pocket of CHK1. The Boc group is subsequently cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the primary amine, which forms critical hydrogen bonds with the kinase hinge region.
CHK1 kinase inhibition pathway targeted by azepane-derived compounds.
Conclusion
tert-Butyl azepan-3-ylcarbamate dihydrochloride represents a vital intersection of synthetic utility and optimized physicochemical properties. While the free base suffers from moderate aqueous solubility (~3.45 mg/mL), the dihydrochloride salt ensures rapid dissolution, making it ideal for scalable, aqueous-based synthetic methodologies. Utilizing rigorous thermodynamic protocols ensures that researchers can accurately baseline this compound for downstream pre-formulation and API synthesis.
References
- Google Patents. "AU2013218743A1 - Pyrrolopyridines as kinase inhibitors". Google Patents.
Sources
- 1. tert-butyl azepan-3-ylcarbamate hydrochloride | 2304584-18-5 [chemicalbook.com]
- 2. AU2013218743A1 - Pyrrolopyridines as kinase inhibitors - Google Patents [patents.google.com]
- 3. 1354351-56-6 | (R)-tert-Butyl azepan-3-ylcarbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
